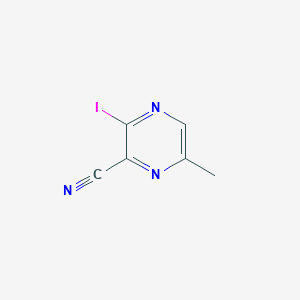

3-Iodo-6-methylpyrazine-2-carbonitrile

Description

3-Iodo-6-methylpyrazine-2-carbonitrile is a halogenated pyrazine derivative featuring an iodine atom at position 3, a methyl group at position 6, and a nitrile group at position 2. Pyrazine-based carbonitriles are critical intermediates in medicinal chemistry and materials science due to their electronic properties and versatility in cross-coupling reactions. The iodine substituent enhances reactivity in Suzuki-Miyaura or Ullmann-type couplings, while the methyl group contributes to steric and lipophilic effects .

Properties

Molecular Formula |

C6H4IN3 |

|---|---|

Molecular Weight |

245.02 g/mol |

IUPAC Name |

3-iodo-6-methylpyrazine-2-carbonitrile |

InChI |

InChI=1S/C6H4IN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3 |

InChI Key |

ZJGCBEOYGWXUMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-methylpyrazine-2-carbonitrile typically involves the iodination of 6-methylpyrazine-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-6-methylpyrazine-2-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-6-methylpyrazine-2-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the iodine atom and the cyano group can influence its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the pyrazine-carbonitrile core but differ in substituents, leading to variations in physicochemical properties and applications:

Key Observations:

- Halogen vs. Alkyl/Amino Groups: The iodine in this compound increases molecular weight and polarizability compared to chlorine in 5-Chloro-6-methyl-2-pyrazinecarbonitrile .

- Positional Effects : Substitutents at position 3 (e.g., iodine, chlorine) directly influence electronic properties of the nitrile group at position 2, altering reactivity in nucleophilic substitutions .

Physicochemical and Spectroscopic Properties

Medicinal Chemistry

Pyrazine-carbonitriles are prevalent in drug discovery. For example:

- 5-Chloro-6-methyl-2-pyrazinecarbonitrile (CAS 1260672-01-2) is a key intermediate in kinase inhibitor synthesis, leveraging its electron-withdrawing groups for target binding .

- 3-Amino-6-cyclopropyl-pyrazine-2-carbonitrile demonstrates antimicrobial activity, attributed to the cyclopropyl group’s conformational rigidity .

Material Science

Heavy halogens like iodine enhance charge-transfer properties in organic semiconductors. The methyl group in this compound may improve solubility in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.